molecular formula C18H17N5O4S B12186184 N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

Cat. No.: B12186184
M. Wt: 399.4 g/mol
InChI Key: FLHKERKUUVMBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzoxadiazole moiety, which is known for its fluorescent properties, and an indole carboxamide group, which is often found in biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzoxadiazole and indole intermediates. The benzoxadiazole moiety can be synthesized through a cyclization reaction involving o-nitroaniline and a suitable sulfonyl chloride. The indole carboxamide can be prepared by reacting indole-3-carboxylic acid with methylamine under appropriate conditions.

The final step involves coupling the benzoxadiazole and indole intermediates through a sulfonamide linkage. This can be achieved by reacting the benzoxadiazole sulfonyl chloride with the indole amine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitro group in the benzoxadiazole can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Benzoxadiazole amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe due to its benzoxadiazole moiety.

    Biology: Employed in the study of enzyme activities and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its indole carboxamide structure.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The benzoxadiazole moiety can bind to proteins and enzymes, altering their activity. The indole carboxamide group can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is unique due to its combination of a fluorescent benzoxadiazole moiety and a biologically active indole carboxamide group. This dual functionality makes it a valuable tool in both chemical and biological research.

Properties

Molecular Formula

C18H17N5O4S

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C18H17N5O4S/c1-23-11-13(12-5-2-3-7-15(12)23)18(24)19-9-10-20-28(25,26)16-8-4-6-14-17(16)22-27-21-14/h2-8,11,20H,9-10H2,1H3,(H,19,24)

InChI Key

FLHKERKUUVMBAN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.